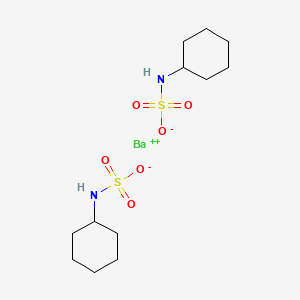
Ethyl 4-Methyl-2-Pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Methyl-2-Pentenoate: is an organic compound with the molecular formula C8H14O2 . It is an ester derived from 4-methyl-2-pentenoic acid and ethanol. This compound is known for its fruity, green, and tropical aroma, often described as having a pineapple-like scent. It is used primarily in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Ethyl 4-Methyl-2-Pentenoate involves the aldol condensation of acetaldehyde with isobutyraldehyde, followed by esterification with ethanol.
Esterification: Another method involves the direct esterification of 4-methyl-2-pentenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is often produced through the esterification of 4-methyl-2-pentenoic acid with ethanol. The process involves the use of continuous reactors and distillation columns to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 4-Methyl-2-Pentenoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Oxidation: 4-Methyl-2-pentenoic acid or 4-methyl-2-pentenal.
Reduction: 4-Methyl-2-pentenol.
Substitution: 4-Methyl-2-pentenoic acid and ethanol.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-Methyl-2-Pentenoate is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in studies related to olfactory receptors due to its distinct aroma.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of medicinal compounds
Industry: In the flavor and fragrance industry, this compound is used to impart fruity and tropical notes to various products, including perfumes, food flavorings, and beverages.
Mécanisme D'action
The mechanism of action of Ethyl 4-Methyl-2-Pentenoate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. In chemical reactions, its ester group is susceptible to nucleophilic attack, leading to various transformations such as hydrolysis, reduction, and oxidation.
Comparaison Avec Des Composés Similaires
Ethyl 2-Methyl-4-Pentenoate: Similar in structure but differs in the position of the double bond.
Methyl 4-Methyl-2-Pentenoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 3-Methyl-2-Pentenoate: Similar structure with the methyl group at a different position.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and olfactory properties. Its position of the double bond and the ethyl ester group contribute to its unique aroma profile and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
2351-97-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
ethyl 4-methylpent-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
GNDHNYOKGXAMOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


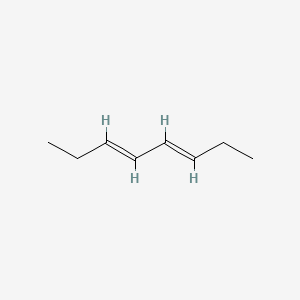
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
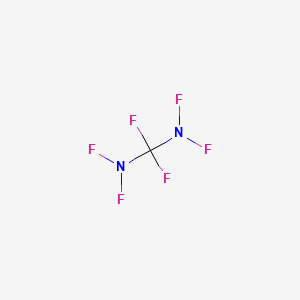
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)

![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
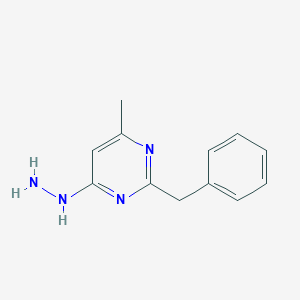

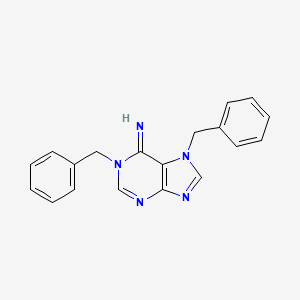
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
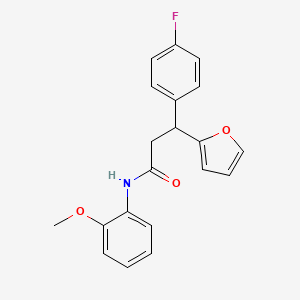
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
